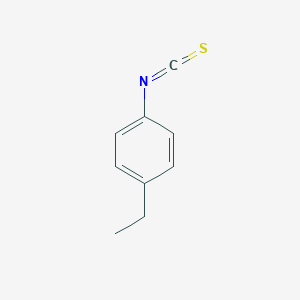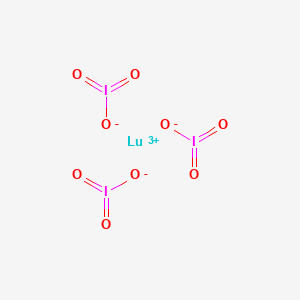
4-苯基脲唑
描述
Synthesis Analysis
The synthesis of 4-phenylurazole and related compounds has been explored through various methodologies. One approach involves the functionalization of the 4-position of dimethyl-4-iodo-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate to produce dimethyl-4-phenyl-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate via a Suzuki–Miyaura cross-coupling reaction in water . Another study reports the reaction of 4-phenylurazole with acetyl chloride in N,N-dimethylacetamide to acetylate the NH bonds of the urazole group, which was then used as a monomer for polymerization with adipoyl chloride and suberoyl chloride to form novel aliphatic polyamides .
Molecular Structure Analysis
The molecular structure of 4-phenylurazole and its derivatives has been investigated using various spectroscopic techniques. For instance, the structure of 4-phenylimidazole, a related compound, was analyzed using FT-IR, FT-Raman, and FT-NMR spectroscopy, supported by density functional theory (DFT) calculations . Similarly, the structure of 4-phenyl-3H-1,3-thiazol-2-ol was studied, revealing insights into its tautomeric forms and electronic properties .
Chemical Reactions Analysis
The reactivity of 4-phenylurazole derivatives has been explored in the context of forming asymmetric imine ligands and mixed metal polynuclear complexes . Additionally, the synthesis of multi-heterocyclic antibacterial drugs using 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles demonstrates the potential for chemical reactions leading to biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-phenylurazole derivatives have been characterized through various analyses. The synthesized aliphatic polyamides containing 4-phenylurazole linkages were found to be soluble in most organic solvents and had inherent viscosities in a specific range . The vibrational and electronic properties of related compounds, such as 4-phenylimidazole and 4-phenyl-3H-1,3-thiazol-2-ol, were also studied, providing insights into their stability, charge delocalization, and potential applications in nonlinear optics .
Case Studies
Several case studies highlight the potential applications of 4-phenylurazole derivatives. For example, the synthesis of a heterometallic tetranuclear complex using 4-phenyl-1H-pyrazole as a ligand showcases the utility of these compounds in coordination chemistry . The antimicrobial and antioxidant activities of functionalized pyrazole scaffolds further demonstrate the biological relevance of these molecules . Additionally, the prediction of anti-hepatitis B activity and the confirmation of potent HBV inhibition by a synthesized compound indicate the potential for 4-phenylurazole derivatives in pharmaceutical research .
科学研究应用
杂环构建块
4-苯基脲唑是一种杂环化合物 . 杂环化合物由于其多样的生物活性,被广泛应用于药物化学和药物发现领域。 它们作为构建模块,在合成用于药物应用的复杂分子中发挥作用 .
氧化反应
4-苯基脲唑在NO2-N2O4存在下发生氧化反应,生成4-苯基-1,2,4-三唑啉-3,5-二酮 . 该性质可用于需要氧化反应的各种化学反应中 .
乙酰化反应
它在N,N-二甲基乙酰胺溶液中与过量的乙酰氯发生乙酰化反应 . 乙酰化是有机化学中常见的反应,常用于蛋白质和其他分子的修饰 .
聚合
4-苯基脲唑在光气、对苯二甲酰氯和环氧氯丙烷存在下聚合,生成不溶性聚合物 . 该性质可以用于生产高性能材料 .
狄尔斯-阿尔德捕获剂
它作为狄尔斯-阿尔德捕获剂4-苯基-1,2,4-三唑啉-3,5-二酮的前体 . 狄尔斯-阿尔德反应是有机化学的基石,用于合成各种环状有机化合物
作用机制
Target of Action
It is known to be a precursor to the diels-alder trapping agent, 4-phenyl-1,2,4-triazoline-3,5-dione , which suggests that it may interact with a variety of biological targets.
Mode of Action
4-Phenylurazole undergoes oxidation in the presence of NO2-N2O4 to yield 4-phenyl-1,2,4-triazoline-3,5-dione . This reaction suggests that 4-Phenylurazole may interact with its targets through oxidation processes. It also undergoes acetylation reaction with excess acetyl chloride in N,N-dimethylacetamide solution .
Result of Action
It is known to polymerize in the presence of phosgene, terephthaloyl chloride, and epichlorohydrin to yield an insoluble polymer .
Action Environment
It is known that the compound undergoes specific reactions in the presence of certain chemicals , suggesting that its action may be influenced by the chemical environment.
属性
IUPAC Name |
4-phenyl-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h1-5H,(H,9,12)(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSUFRDROXZXLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065988 | |
| Record name | 1,2,4-Triazolidine-3,5-dione, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818223 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
15988-11-1 | |
| Record name | 4-Phenyl-1,2,4-triazolidine-3,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15988-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylurazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015988111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylurazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-Triazolidine-3,5-dione, 4-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,4-Triazolidine-3,5-dione, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenyl-1,2,4-triazolidine-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHENYLURAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V4N9J1BIH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Phenylurazole?
A1: 4-Phenylurazole has the molecular formula C8H8N4O2 and a molecular weight of 192.17 g/mol.
Q2: What are the common spectroscopic techniques used to characterize 4-Phenylurazole?
A2: 4-Phenylurazole is commonly characterized using Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy. Elemental analysis and mass spectrometry are also employed for structural confirmation. []
Q3: Can you describe a reliable method for synthesizing 4-Phenylurazole on a large scale?
A3: A multi-kilogram preparation of 4-Phenylurazole involves a five-step synthesis starting from ethyl carbazate. [] This method offers a reliable route for large-scale production.
Q4: What is the significance of acetylation of 4-Phenylurazole?
A4: Acetylation of both N-H bonds in 4-Phenylurazole serves as a model reaction for understanding its reactivity in polymerization processes. This reaction, typically performed using acetyl chloride in N,N-dimethylacetamide, proceeds with quantitative yield. [, ]
Q5: How does 4-Phenylurazole react with diisocyanates?
A5: 4-Phenylurazole undergoes step-growth polymerization reactions with various diisocyanates like hexamethylene diisocyanate, isophorone diisocyanate, and toluene-2,4-diisocyanate. [, ] This reaction forms polyureas with varying inherent viscosities depending on the diisocyanate and reaction conditions.
Q6: What are the advantages of using ionic liquids as reaction media for polymerization reactions involving 4-Phenylurazole?
A6: Ionic liquids like tetrabutylammonium bromide (TBAB) offer several advantages as green reaction media for synthesizing polyureas from 4-Phenylurazole and diisocyanates. These include higher yields, improved inherent viscosities, and the elimination of volatile organic solvents. []
Q7: Can you describe the use of 4-Phenylurazole in the synthesis of alloxazine 5-oxides?
A7: 4-Phenylurazole, upon oxidation, generates 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). When reacted with 6-anilinouracils in the presence of nitric acid, PTAD facilitates the formation of alloxazine 5-oxides through a process involving nitrosative cyclization and dehydrogenation. [, ]
Q8: What is the role of 4-Phenylurazole in synthesizing triazolo[1,2-a]indazole-triones?
A8: 4-Phenylurazole serves as a key reagent in the multi-component synthesis of triazolo[1,2-a]indazole-triones. These reactions often employ catalysts like ionic liquids or silica-coated zinc oxide nanoparticles to enhance efficiency and yields. [, ]
Q9: How does 4-Phenylurazole contribute to the synthesis of spiro-triazolo[1,2-a]indazole-tetraone derivatives?
A9: Similar to its role in triazolo[1,2-a]indazole-trione synthesis, 4-Phenylurazole acts as a reactant in the three-component condensation reaction leading to spiro-triazolo[1,2-a]indazole-tetraone derivatives. These reactions are often catalyzed by heterogeneous solid acid catalysts like silica-supported tungstic acid under solvent-free conditions. []
Q10: What is the significance of the electro-oxidation of 4-Phenylurazole?
A10: The electro-oxidation of 4-Phenylurazole generates the unstable intermediate 4-phenyl-1,2,4-triazoline-3,5-dione (TAD). Despite its instability, TAD exhibits electrocatalytic activity in the oxidation of homocysteine. [] This property highlights its potential in electrochemical applications.
Q11: How does the substituent on the urazole ring influence the catalytic activity of TADs?
A11: The presence of electron-withdrawing or electron-donating groups on the urazole ring influences both the oxidative potential of urazoles and the ring-opening kinetics of the corresponding TADs, ultimately affecting the turnover frequency (TOF) in catalytic reactions. []
Q12: Have there been any computational studies on 4-Phenylurazole and its derivatives?
A12: Yes, computational studies have been conducted on 4-Phenylurazole and its derivatives. For instance, force field calculations have been used to determine the dipole moment of dimeric complexes formed by 4-phenylurazole units, providing insights into their structure and properties. []
Q13: Are there any green chemistry approaches to polymer synthesis using 4-Phenylurazole?
A13: Yes, several green chemistry approaches have been explored for polyurea synthesis using 4-Phenylurazole. These include using ionic liquids as green solvents, [] solid-state polymerization under microwave irradiation, [] and solvent-free polycondensation reactions. [] These methods minimize waste and reliance on hazardous solvents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



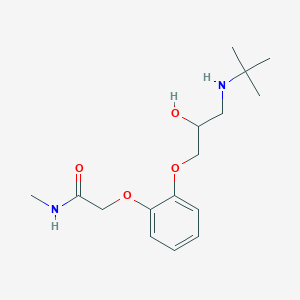

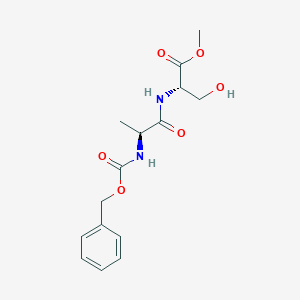
![Phenol, 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]-](/img/structure/B107667.png)

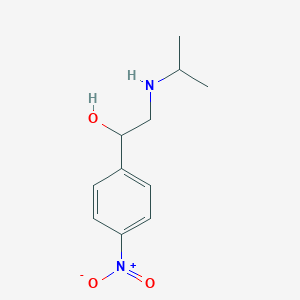
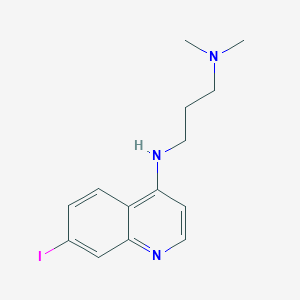
![[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B107678.png)
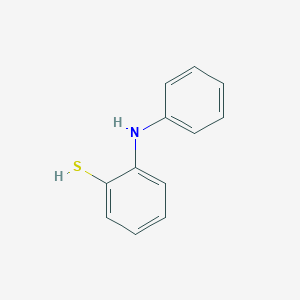
![[(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate](/img/structure/B107681.png)

